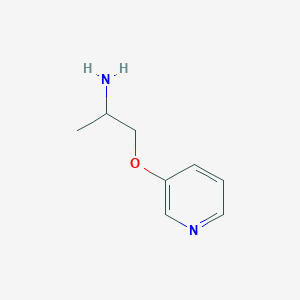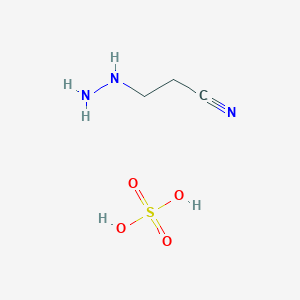
3-Hydrazinylpropanenitrile,sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinylpropanenitrile, sulfuric acid is a compound that combines 3-hydrazinylpropanenitrile with sulfuric acidThe molecular formula for this compound is C3H9N3O4S, and it has a molecular weight of 183.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylpropanenitrile, sulfuric acid typically involves the reaction of 3-hydrazinylpropanenitrile with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of 3-hydrazinylpropanenitrile, sulfuric acid involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures that the compound is produced efficiently and safely .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydrazinylpropanenitrile, sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 3-hydrazinylpropanenitrile, sulfuric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydrazinylpropanenitrile, sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-hydrazinylpropanenitrile, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydrazinylpropanenitrile: This compound is similar in structure but lacks the sulfuric acid component.
Cyanoethylhydrazine: Another related compound with similar chemical properties.
3-Diazanylpropanenitrile: Shares structural similarities with 3-hydrazinylpropanenitrile
Uniqueness
What sets 3-hydrazinylpropanenitrile, sulfuric acid apart from these similar compounds is its unique combination with sulfuric acid, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
31910-39-1 |
|---|---|
Molekularformel |
C3H9N3O4S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
3-hydrazinylpropanenitrile;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-2-1-3-6-5;1-5(2,3)4/h6H,1,3,5H2;(H2,1,2,3,4) |
InChI-Schlüssel |
LHMPHTQLVGFVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNN)C#N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


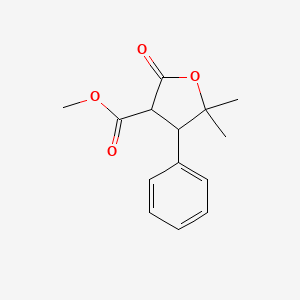
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
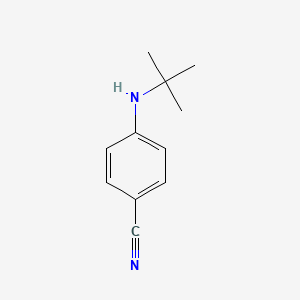
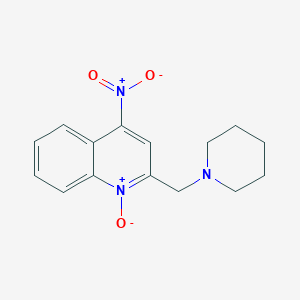
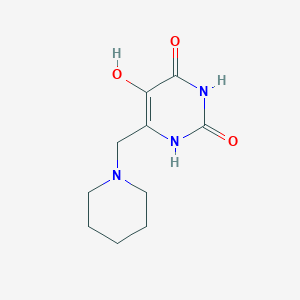
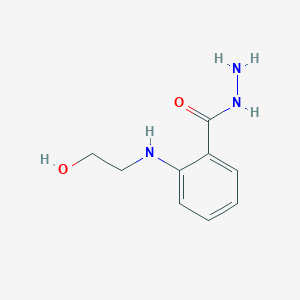
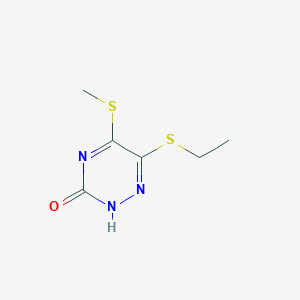
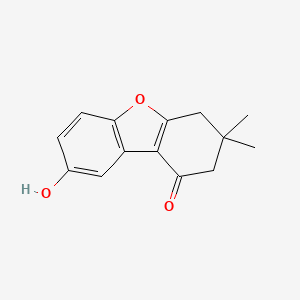
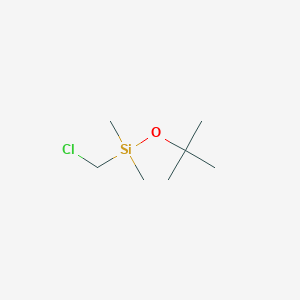
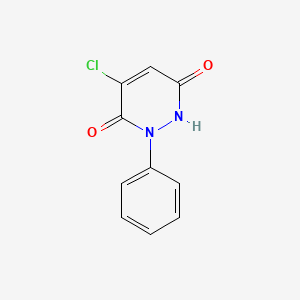
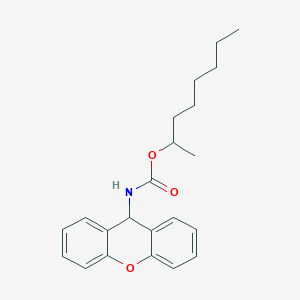
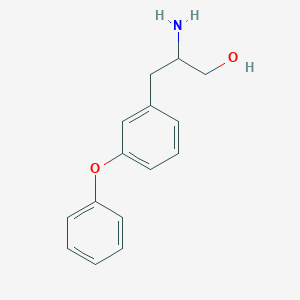
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
